BENGHE Foundational & Exploratory

Check Availability & Pricing

CCT367766: A Targeted Protein Degrader
Modulating the HSF1 Stress Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CCT367766

Cat. No.: B15541696

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCT367766 is a potent, third-generation heterobifunctional protein degradation probe, also
known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of
the pirin protein.[1][2][3] Its development originated from a phenotypic screen for inhibitors of
the Heat Shock Factor 1 (HSF1) stress pathway, which identified its precursor, CCT251236.[4]
[5] This technical guide provides a comprehensive overview of CCT367766, its mechanism of
action, its effects on the HSF1 stress pathway, and detailed experimental protocols for its
characterization. The information presented herein is intended to support further research and
development of targeted protein degraders in oncology and other therapeutic areas where the
HSF1 pathway is implicated.

Introduction: The HSF1 Stress Pathway and the
Emergence of CCT367766

The Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress
response, crucial for maintaining protein homeostasis (proteostasis).[6][7] In cancer cells,
HSF1 is often constitutively active, supporting malignancy by enabling cancer cells to withstand
various stresses, including those induced by oncogenic transformation and chemotherapy.[1][8]
This has made the HSF1 pathway an attractive target for cancer therapy.[6]
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CCT251236 was identified through a phenotypic screen as an inhibitor of the HSF1 stress
pathway.[4][8] Further investigation into its mechanism of action revealed that it binds to the
protein pirin, a putative transcriptional co-regulator.[4][9] To validate pirin as the intracellular
target of CCT251236 and to create a tool for studying pirin's function, CCT367766 was
developed.[5][10] CCT367766 is a PROTAC that links a pirin-binding moiety (derived from
CCT251236) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This bifunctional
molecule recruits CRBN to pirin, leading to the ubiquitination and subsequent proteasomal
degradation of pirin.[5][11]

The degradation of pirin by CCT367766 is hypothesized to modulate the HSF1 pathway,
offering a novel strategy for therapeutic intervention. While the precise mechanistic link
between pirin and HSF1 is still under investigation, evidence suggests that pirin's role as a
transcriptional co-regulator, potentially through its interaction with pathways like NF-kB which is
known to crosstalk with the HSF1 pathway, may be key.[12][13][14]

Quantitative Data

The following tables summarize the key quantitative data for CCT367766 and its precursor,
CCT251236.

Table 1: Binding Affinities and IC50 of CCT367766

Target Assay Type Value Reference

, . Surface Plasmon
Recombinant Pirin Kd =55 nM [1][2][3]
Resonance (SPR)

Recombinant CRBN - Kd =120 nM [1112][3]
CRBN-DDB1 Fluorescence

o IC50 = 490 nM [11[2][3]
Complex Polarization (FP)

Table 2: Cellular Activity of CCT367766
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Cell Line Activity Concentration  Time Reference
Pirin Protein

SK-OV-3 ] 0.5-50 nM 2 hours [1][3]
Degradation
Pirin Protein

SK-OV-3 ) 50 - 1500 nM 24 hours [11[3]
Degradation

Table 3: Effect of CCT251236 (CCT367766 Precursor) on HSF1 Pathway

Effect Assay Details Reference

Reduction in mRNA
expression of HSP70 [9]
and HSP27

Inhibition of HSF1-

mediated transcription

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the mechanism of action of CCT367766 and its proposed
effect on the HSF1 stress pathway.

CCT367766 Action
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Figure 1: Mechanism of action of CCT367766 leading to pirin degradation.
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Proposed Downstream Effect of Pirin Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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